(R)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride
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Overview
Description
®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety, with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Industry: The compound’s unique properties make it useful in developing materials with specific characteristics.
Mechanism of Action
The mechanism of action of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrrolidinone Derivatives: These compounds also contain a five-membered ring and are used in various medicinal applications.
Pyridine and Pyrrole: These aromatic heterocycles have structural similarities and are widely studied for their chemical properties.
Uniqueness
®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12Cl2N2 |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
3-chloro-5-[(3R)-pyrrolidin-3-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H/t9-;/m0./s1 |
InChI Key |
VGOQCTXQRKJEHC-FVGYRXGTSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=CC(=C2)C#N)Cl.Cl |
Canonical SMILES |
C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl |
Origin of Product |
United States |
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